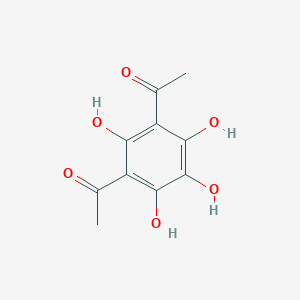![molecular formula C9H8N2OS2 B14344279 6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile CAS No. 92403-19-5](/img/structure/B14344279.png)
6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile typically involves the cycloaddition reaction of 2,3-dihydro-1,4-dithiine with oligomeric 1,3-dithiol-2,4,5-trithione . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity of the product. Additionally, industrial production would necessitate the use of large-scale reactors and purification techniques to isolate the compound.
化学反応の分析
Types of Reactions
6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of new organic π-donors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with therapeutic applications.
Industry: The compound’s properties are being investigated for use in various industrial processes, including catalysis and material fabrication.
作用機序
The mechanism by which 6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and binding affinity. The pathways involved include electron transfer processes and the formation of covalent bonds with target molecules .
類似化合物との比較
Similar Compounds
- 4a,6,7,8a-Tetrahydro-1,3-dithiolo[4’,5’:5,6]-1,4-dithiino[2,3-b]-1,4-dithiine-2-thione
- 4a,6,7,8a-Tetrahydro[1,3]dithiolo[5,6][1,4]dithiino[2,3-b][1,4]dioxine-2-thione
Uniqueness
6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct electronic properties and reactivity patterns, making it a valuable compound for various applications.
特性
CAS番号 |
92403-19-5 |
|---|---|
分子式 |
C9H8N2OS2 |
分子量 |
224.3 g/mol |
IUPAC名 |
6,7,8,8a-tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile |
InChI |
InChI=1S/C9H8N2OS2/c10-4-7-8(5-11)14-9-6(13-7)2-1-3-12-9/h6,9H,1-3H2 |
InChIキー |
APXDFNWSXQIREA-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(OC1)SC(=C(S2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


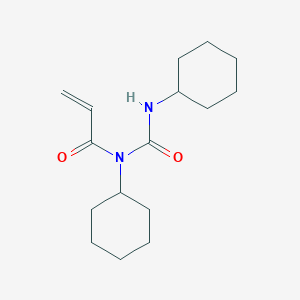


![3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one](/img/structure/B14344204.png)
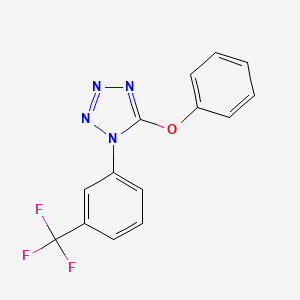

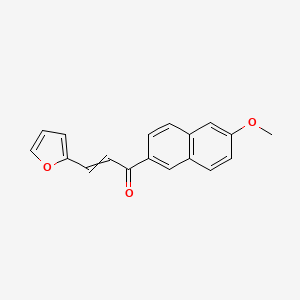
![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
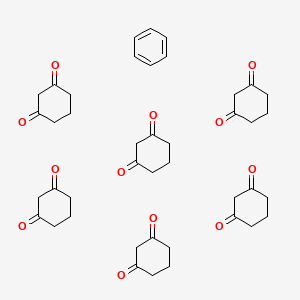
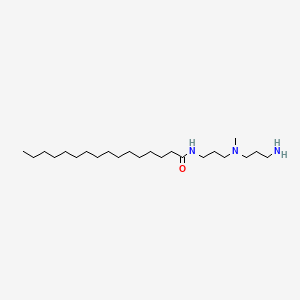
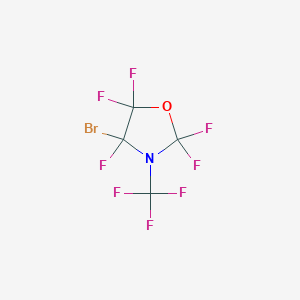
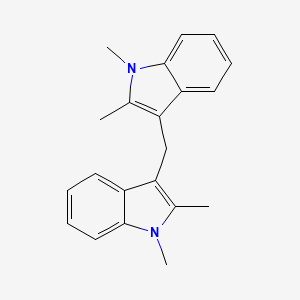
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
